molecular formula C18H15NO B14497946 1-Methyl-3,6-diphenylpyridin-2(1H)-one CAS No. 63996-20-3

1-Methyl-3,6-diphenylpyridin-2(1H)-one

Cat. No.: B14497946
CAS No.: 63996-20-3
M. Wt: 261.3 g/mol
InChI Key: KCKSFDAMVVXHOE-UHFFFAOYSA-N
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Description

1-Methyl-3,6-diphenylpyridin-2(1H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,6-diphenylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a methyl-substituted phenylacetylene with a diphenyl-substituted nitrile in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,6-diphenylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the pyridine ring to form piperidine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, organometallic reagents, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3,6-diphenylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3,6-diphenylpyridin-4(1H)-one
  • 1-Methyl-2,4-diphenylpyridin-3(1H)-one

Uniqueness

1-Methyl-3,6-diphenylpyridin-2(1H)-one might be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

63996-20-3

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-methyl-3,6-diphenylpyridin-2-one

InChI

InChI=1S/C18H15NO/c1-19-17(15-10-6-3-7-11-15)13-12-16(18(19)20)14-8-4-2-5-9-14/h2-13H,1H3

InChI Key

KCKSFDAMVVXHOE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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